1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,12)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
ODMZGBSTLIGQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone Functionalization
Reaction of 2-methylcyclohexanone with aminopropan-2-yl magnesium bromide generates the tertiary alcohol intermediate:
Workup and Purification
The crude product is subjected to:
-
Acidic hydrolysis (HCl, 1M) to quench excess Grignard reagent
-
Neutralization with NaHCO₃
-
Silica gel chromatography (hexane:ethyl acetate, 3:1) for isolation
This method provides superior stereocontrol compared to hydrogenation, yielding 65–70% product with enantiomeric excess (ee) >85% when using chiral auxiliaries.
Reductive Amination of Keto Intermediates
Recent adaptations of the reductive amination strategy employ sodium borohydride (NaBH₄) in combination with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to achieve chemoselective amine formation. The reaction mechanism proceeds as follows:
-
Imine Formation : Condensation of 2-methylcyclohexan-1-ol with 1-amino-2-propanol in methanol at reflux.
-
Borohydride Reduction : NaBH₄ (1.1 equiv) in dichloromethane/methanol (1:2) at 0°C selectively reduces the imine to the secondary amine.
Key advantages of this method include:
-
Shorter reaction times (2–4 hours vs. 12+ hours for hydrogenation)
-
Avoidance of high-pressure equipment
-
Compatibility with acid-sensitive functional groups
Typical yields range from 75–82% with purity ≥95% after recrystallization from ethanol.
Multi-Step Iodination-Alcoholysis Sequence
A specialized route developed for structural analogs involves iodination followed by nucleophilic substitution:
Iodination of Cyclohexanol Derivative
-
Reagents : Triphenylphosphine (1.4 equiv), imidazole (1.4 equiv), iodine (1.4 equiv)
-
Conditions : Dichloromethane, 0°C → RT, 6 hours
-
Product : 1-Iodo-3-methylcyclohexane (85–90% yield)
Alcoholysis with Aminopropanol
-
Nucleophile : 1-Aminopropan-2-ol (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv) in DMF at 70°C overnight
-
Workup : Aqueous extraction followed by silica chromatography
This method enables precise control over substitution patterns but requires handling of pyrophoric intermediates, limiting industrial applicability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Hydrogenation | 68–72 | 90–92 | High | Moderate |
| Grignard Alkylation | 65–70 | 88–90 | Medium | High |
| Reductive Amination | 75–82 | 95–97 | High | Low |
| Iodination-Alcoholysis | 80–85 | 93–95 | Low | Very High |
Chemical Reactions Analysis
1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in reactions involving oxidation, reduction, and substitution, enabling the formation of diverse chemical entities. For instance:
- Oxidation : Can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert it into related amines or alcohols using reducing agents such as lithium aluminum hydride.
- Substitution : The amino group can participate in substitution reactions to form new functional groups under specific conditions.
Biological Research
Potential Biological Activities
Research indicates that 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol may interact with various biomolecules, suggesting potential pharmacological properties. Studies have shown that compounds with similar structures can modulate enzyme activity and influence biochemical pathways. The exploration of its biological activity is critical for understanding its pharmacological potential and therapeutic applications .
Medicinal Chemistry
Therapeutic Applications
Ongoing research is focused on the therapeutic potential of this compound, particularly as a precursor in drug development. Its unique structure may allow it to bind effectively to specific receptors or enzymes, which could lead to the development of novel pharmaceuticals. The compound's mechanism of action likely involves modulation of biological pathways, making it a candidate for further investigation in medicinal chemistry .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Cyclohexane Rings
1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol (CAS: 1537979-87-5)
- Molecular Formula: C₁₁H₂₃NO
- Molecular Weight : 185.31 g/mol
- Key Differences: An additional methyl group at the 4-position of the cyclohexane ring increases molecular weight by ~14 g/mol compared to the target compound.
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1559320-16-9)
- Molecular Formula: C₁₀H₂₁NO
- Molecular Weight : 171.28 g/mol
- Key Differences : The methyl group is located at the 3-position instead of the 2-position. Predicted properties include a density of 0.964 g/cm³ and a boiling point of 259.1°C , suggesting that positional isomerism significantly impacts physical properties despite identical molecular formulas .
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol (CAS: 1559878-78-2)
Analogues with Aromatic Substitutions
1-(4-Fluorophenyl)-2-methylcyclohexan-1-ol (CAS: 72968-83-3)
- Molecular Formula : C₁₃H₁₇FO
- Molecular Weight : 208.27 g/mol
- Fluorine’s electronegativity may improve metabolic stability compared to aliphatic amines .
2-(3-Chlorophenoxy)propan-1-amine Hydrochloride (CAS: 1021871-66-8)
- Molecular Formula: C₉H₁₃Cl₂NO
- Molecular Weight : 222.11 g/mol
- Key Differences: A chlorophenoxy group and hydrochloride salt form enhance polarity and aqueous solubility, contrasting with the target compound’s aliphatic structure .
Research Implications and Data Gaps
- Physicochemical Properties: Limited data on boiling points, melting points, and solubility hinder direct comparisons. For example, the 3-methyl analogue’s predicted boiling point (259.1°C) suggests higher thermal stability than the target compound, but experimental validation is needed .
- Biological Activity : Substitutions like ethyl or fluorophenyl groups may modulate receptor binding or metabolic pathways. For instance, fluorinated analogues often exhibit enhanced bioavailability .
Biological Activity
1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol, an amino alcohol with the molecular formula C10H21NO, is gaining attention in medicinal chemistry due to its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexane ring. This compound's potential biological activities and interactions with biomolecules present opportunities for therapeutic applications and drug development.
The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of 2-methylcyclohexanone with 1-aminopropan-2-ol in the presence of a catalyst under controlled conditions. This method allows for selective formation while minimizing by-products.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may modulate their activity, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its pharmacological potential.
Biological Activity and Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
Potential Interactions:
- Enzyme Binding: The compound's amino and hydroxyl groups may facilitate binding to enzymes, potentially altering their catalytic activity.
- Receptor Modulation: It may interact with specific receptors, influencing signal transduction pathways.
Case Studies:
Several studies have explored the biological effects of structurally related compounds, providing insights into the potential activity of this compound. For instance, research on similar amino alcohols has shown that they can act as substrates or inhibitors for various enzymes .
Comparative Analysis of Related Compounds
A comparative analysis of compounds structurally similar to this compound reveals notable differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(1-Aminopropan-2-yl)-1-methylcyclohexan-1-amine | C10H22N2 | Contains an additional amine group; potential altered activity |
| 1-(2-Aminopropan-2-yl)-4-methylcyclohexan-1-ol | C10H21NO | Different position of amino group; distinct reactivity |
| 3-(Aminopropan-2-yloxy)-5-methylcyclohexanol | C10H21NO | Features an ether linkage; influences solubility and reactivity |
This table highlights how structural variations can impact biological properties, underscoring the importance of detailed studies on this compound.
Research Findings
Research has indicated that compounds like this compound may play roles in microbial metabolism. For example, studies on amino alcohols have demonstrated their conversion into various metabolites through enzymatic pathways, suggesting potential applications in biochemistry and pharmacology .
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol?
To confirm the molecular structure, use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent positions. The cyclohexanol backbone and aminopropyl group can be analyzed via chemical shifts and coupling constants. IR spectroscopy identifies functional groups (e.g., -OH at ~3200–3600 cm⁻¹, -NH₂ at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₂₁NO). For stereochemical resolution, X-ray crystallography is ideal if crystalline forms are obtainable .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol risks, wear a NIOSH-approved N95 respirator .
- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilicity of the amine group and steric hindrance from the methylcyclohexanol moiety. Molecular dynamics simulations assess conformational stability in solvents (e.g., water vs. ethanol). PubChem-derived SMILES/InChI data (e.g., InChI=1S/C10H20O/c1-8(2)9-4-6-10(3,11)7-5-9/h8-9,11H,4-7H2,1-3H3) enable database comparisons for reactivity trends .
Advanced: What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Solubility : Perform shake-flask experiments in multiple solvents (water, DMSO, ethanol) with HPLC-UV quantification.
- Melting Point : Use differential scanning calorimetry (DSC) under inert gas to avoid decomposition.
- Cross-Validation : Compare results with PubChem/DSSTox entries (e.g., DTXSID30974063 vs. conflicting data). Contradictions may arise from impurities or polymorphic forms .
Advanced: What enantioselective synthesis routes are feasible for this compound?
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to control stereochemistry.
- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with chiral ligands to access both enantiomers.
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Basic: How can the purity of this compound be assessed?
- HPLC/GC-MS : Use a C18 column (acetonitrile/water gradient) or GC with FID detection.
- Titration : Quantify amine groups via acid-base titration (e.g., 0.1M HCl).
- Elemental Analysis : Validate C/H/N ratios against theoretical values (e.g., C₁₁H₂₁NO: C 69.39%, H 11.11%, N 7.36%) .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
- Acidic Conditions : Protonation of the amine group (-NH₂ → -NH₃⁺) increases water solubility but may destabilize the cyclohexanol ring.
- Basic Conditions : Deprotonation of -OH (pKa ~10–12) can lead to ring-opening via nucleophilic attack.
- Degradation Studies : Monitor via LC-MS under accelerated conditions (40°C, 75% RH) to identify byproducts (e.g., oxidation at the amine group) .
Advanced: How does the compound’s stereochemistry influence its biological activity in preliminary assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
